4-Bromooxindole
Description
Historical Context and Significance of the Oxindole (B195798) Core in Chemical Sciences
The oxindole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal and chemical sciences. nih.govresearchgate.net This structural framework is characterized by a bicyclic system where a benzene (B151609) ring is fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position. Historically, the oxindole core was identified in natural products, most notably extracted from the plant Uncaria tomentosa, commonly known as cat's claw, which is found in the Amazon rainforest and other tropical regions of South and Central America. nih.govresearchgate.netnih.gov The simplicity of its structure and its widespread occurrence in plant-based alkaloids have cemented the importance of oxindole in the field of new drug discovery. researchgate.netnih.gov
The versatility of the oxindole core allows for chemical modifications, enabling the generation of novel compounds with diverse biological functions. researchgate.netnih.gov This has made it a privileged scaffold in medicinal chemistry. nih.govnih.gov Research has demonstrated that oxindole derivatives possess a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties, among others. nih.govresearchgate.netnih.govresearchgate.net The ability to functionalize the oxindole ring at various positions has allowed scientists to develop a vast library of compounds, some of which have advanced into clinical trials. nih.gov The development of new and efficient catalytic strategies for the synthesis of oxindoles and their derivatives continues to be an area of intense research, driven by their broad applications in medicinal chemistry and material sciences. acs.org
Overview of Halogenated Oxindoles in Synthetic and Medicinal Chemistry
Halogenation, the process of introducing one or more halogen atoms into a molecule, is a critical strategy in medicinal chemistry for modulating the biological activity of a compound. nih.gov Halogenated organic compounds are ubiquitous across all domains of life and exhibit a vast diversity of chemical structures and biological functions. nih.gov The introduction of halogens such as chlorine, bromine, or fluorine onto the oxindole scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comsolubilityofthings.com
In the context of oxindoles, halogenation can be crucial for their bioactivity. nih.gov For instance, the presence of chlorine atoms on the glycopeptide core of the antibiotic vancomycin (B549263) is essential for its therapeutic effect. nih.gov Similarly, studies on synthetic spirooxindoles have shown that dihalide substitutions can substantially increase their anticancer activity. mdpi.com Bromination, in particular, is a feature almost exclusively found in marine natural products. nih.gov
3-Monohalooxindoles are a particularly important class of halogenated oxindoles. They serve as versatile building blocks in organic synthesis due to the dual nucleophilic and electrophilic character at the C-3 position. beilstein-journals.org This unique reactivity allows for the construction of various complex structures, including 3,3-disubstituted oxindoles and spirooxindole derivatives. beilstein-journals.org The development of efficient methods for the synthesis of 3-monohalooxindoles, using various halogenating agents like N-bromosuccinimide (NBS), is an active area of research. beilstein-journals.org
Specific Focus on 4-Bromooxindole: Unique Structural Features and Research Relevance
This compound is a specific halogenated derivative of the oxindole scaffold, with a bromine atom attached to the 4-position of the benzene ring. jst.go.jp This compound, along with 6-bromooxindole, was previously an unknown compound until an efficient synthesis was developed from 4-amino-2-nitrotoluene. jst.go.jp
The primary research relevance of this compound lies in its role as a versatile chemical intermediate for the synthesis of more complex, high-value molecules. pmarketresearch.com Its structural properties are leveraged by the pharmaceutical and agrochemical industries to create active pharmaceutical ingredients (APIs) and advanced crop protection agents. pmarketresearch.com In medicinal chemistry, derivatives of 4-bromoindole (B15604) have been used in the development of experimental therapies, including kinase inhibitors for cancer treatment and neuropharmaceuticals. pmarketresearch.com For example, it serves as a key building block for synthesizing compounds targeting non-small cell lung cancer and Parkinson's disease. pmarketresearch.com
The utility of this compound extends to the synthesis of other complex heterocyclic systems. For instance, it can be used in Suzuki-Miyaura coupling and aldol (B89426) condensation reactions to produce naphthoxindoles. jst.go.jp The demand for this compound is significant, with the pharmaceutical industry being the largest consumer, underscoring its critical role as a starting material in the development of novel therapeutic agents. pmarketresearch.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPPAZTHUEMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376799 | |
| Record name | 4-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-48-7 | |
| Record name | 4-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Bromooxindole and Its Derivatives
Regioselective Synthesis Strategies for 4-Bromooxindole
Achieving regioselectivity, particularly bromination at the C4 position of the oxindole (B195798) core, is a significant synthetic challenge due to the multiple reactive sites on the molecule.
Classical methods for synthesizing this compound typically involve the direct electrophilic bromination of an oxindole precursor or a multi-step sequence starting from a pre-brominated aniline (B41778) derivative. A common classical route is the direct bromination of oxindole. However, this approach often suffers from a lack of regioselectivity, leading to a mixture of brominated products (e.g., 5-bromo-, 7-bromo-, and di-bromooxindoles) alongside the desired 4-bromo isomer. Separating these isomers can be challenging and results in low yields of the target compound.
Another classical strategy is the Batcho-Leimgruber indole (B1671886) synthesis, which can be adapted to produce oxindoles. researchgate.net This might involve starting with a brominated aniline derivative to construct the heterocyclic ring. While effective, these multi-step syntheses can be lengthy and inefficient.
The primary limitations of these classical methods include:
Poor Regioselectivity: Direct bromination often yields mixtures of isomers that are difficult to separate.
Harsh Reaction Conditions: Many classical reactions require strong acids or highly reactive brominating agents, which are not compatible with sensitive functional groups. numberanalytics.comjcbms.org
Limited Substrate Scope: The harsh conditions restrict the types of functional groups that can be present on the starting materials.
To overcome the limitations of classical approaches, modern organic synthesis has turned to transition-metal catalysis. These methods provide powerful tools for the regioselective and efficient construction of this compound and its complex derivatives. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. nih.govnobelprize.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is particularly useful for synthesizing derivatives of this compound. libretexts.org A common strategy involves starting with a commercially available or synthesized 4-bromoindole (B15604), which can be converted to an oxindole derivative at a later stage. mdpi.com For instance, 4-bromoindole can undergo N-protection followed by a Suzuki-Miyaura coupling with an arylboronic acid to install a substituent at the 4-position. Subsequent oxidation of the indole ring would then yield the corresponding 4-substituted oxindole.
The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgresearchgate.net This methodology offers high yields, excellent functional group tolerance, and precise regiochemical control. clockss.org A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. libretexts.orgconsensus.app
| Starting Material | Coupling Partner | Catalyst System | Solvent/Base | Product | Yield |
|---|---|---|---|---|---|
| 4-Bromoindole derivative | Arylboronic acid | PdCl2(dppf) | Toluene/Aq. KOH | 4-Arylindole derivative | 63% mdpi.com |
| 5-Indolylboronic acid | Aryl Halide (e.g., 4-Bromoacetophenone) | Pd(PPh3)4 | DME/Aq. NaHCO3 | 5-Arylindole | Good clockss.org |
| BPin-substituted F-BODIPY | 4'-Bromoacetophenone | Pd2(dba)3 / XPhos | Dioxane/Aq. Cs2CO3 | Arylated F-BODIPY | 91% scholaris.ca |
Copper catalysis has emerged as a cost-effective and efficient alternative for constructing heterocyclic systems. researchgate.net Copper-mediated intramolecular cyclization reactions are particularly relevant for the synthesis of the oxindole core. acs.org For example, an appropriately substituted N-aryl-2-chloroacetamide can undergo copper-catalyzed intramolecular C-H arylation to form the oxindole ring. If the starting aniline contains a bromine atom at the desired position, this method provides direct access to this compound.
Furthermore, copper-catalyzed methods can be used for the functionalization of the oxindole scaffold. These reactions often proceed under milder conditions than their palladium-catalyzed counterparts and show different reactivity patterns. acs.org Copper-catalyzed C-H activation, for instance, allows for the direct introduction of functional groups onto the aromatic ring of the oxindole, guided by a directing group. researchgate.net
| Reaction Type | Starting Material | Reagents | Catalyst | Product Type | Key Feature |
|---|---|---|---|---|---|
| Intramolecular C-O Coupling | 2-Halophenol derivative | Base | CuI / Ligand | Benzofuran | Efficient heterocycle formation. acs.org |
| Intramolecular C-C Coupling | 2-Haloaromatic ketone | Base | CuI | Benzofuran | Formation of fused ring systems. acs.org |
| Dimerization/Cyclization | 4,4-Dichloro-2-butenoic acid derivative | Bis(pinacolato)diboron, Base | Copper Catalyst | Densely functionalized chlorocyclopropane | Stereoselective synthesis of complex cyclopropanes. beilstein-journals.org |
Gold catalysis has unlocked unique reaction pathways for the synthesis of complex heterocyclic structures. rsc.org Reactions involving gold carbene intermediates, often generated from diazo compounds, are particularly powerful for derivatizing the oxindole core. researchgate.net A strategy could involve the synthesis of a 4-bromo-3-diazooxindole, which can then participate in a variety of gold-catalyzed transformations.
For example, gold-catalyzed intermolecular dearomative cyclization between a diazo-oxindole and a tryptamine (B22526) derivative can produce C3-spirocyclic oxindole-fused pyrroloindolines in high diastereoselectivity. researchgate.net The mechanism involves the formation of a carbophilic gold carbenoid intermediate which undergoes nucleophilic attack followed by intramolecular cyclization. researchgate.net This approach allows for the rapid construction of molecular complexity from a relatively simple this compound precursor.
| Starting Materials | Catalyst System | Reaction Type | Product | Yield/Selectivity |
|---|---|---|---|---|
| Diazo oxindole, Tryptamine | L3AuCl / Ag3PO4 | Intermolecular Dearomative Cyclization | C3-Oxindole fused pyrroloindoline | Moderate to good yields, high diastereoselectivity. researchgate.net |
| Alkyne-containing diazo compound, Alkene | Gold(I) catalyst | Diazo-yne cyclization / [4+2]-cycloaddition | Polycarbocyclic framework | Good to high yields. nih.gov |
Rhodium catalysis provides a powerful platform for C-H activation and functionalization, enabling the construction of complex, fused polycyclic systems from indole and oxindole scaffolds. nih.gov These methods are highly atom-economical and can create intricate molecular architectures in a single step. For instance, rhodium(III)-catalyzed cascade annulation reactions can be used to build fused rings onto the N1-C2 or C2-C3 bonds of the indole core. nih.govmdpi.com
A typical process involves the generation of a rhodacycle intermediate through C-H activation, which then reacts with a coupling partner like an alkyne or alkene. nih.gov Subsequent insertion and cyclization steps lead to the formation of fused polycycles. rsc.org By starting with a this compound or a precursor that can be converted into it, this methodology allows for the synthesis of highly complex, bromine-containing fused heterocyclic systems that would be difficult to access through other means. researchgate.net
| Starting Materials | Catalyst | Reaction Type | Product | Yield |
|---|---|---|---|---|
| N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | Rh2(oct)4 | (3+2) Cycloaddition | Tetracyclic 3,4-fused dihydroindole | 70-92% mdpi.com |
| N-(pivaloyloxy)-1H-indole-1-carboxamide, 2-Alkynylaryl aldehyde | [RhCp*Cl2]2 | Domino [4+2] annulation / aza-Michael addition | Fused pyrimido[1,6-a]-indolone | Not specified nih.gov |
| Aryl indole, Alkene | Rhodium catalyst | Oxidative Annulation | Isoindolo-indole | Not specified nih.gov |
Gold Carbene-Mediated Reactions
Multi-Component Reactions for Diverse this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. wikipedia.orgtcichemicals.comorganic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the rapid generation of molecular diversity from simple precursors. nih.gov
A notable application involving a this compound precursor is the microwave-promoted 1,3-dipolar cycloaddition for synthesizing oxygen-bridged spirooxindoles. mdpi.com In this MCR, 4-bromoisatin (B1231351) (a direct precursor to this compound) reacts with an α-amino acid and 1,4-dihydro-1,4-epoxynaphthalene. The reaction proceeds through the in-situ formation of an azomethine ylide from the isatin (B1672199) and amino acid, which then undergoes a cycloaddition with the dienophile. When 4-bromoisatin was used in this protocol with proline, the corresponding spirooxindole product was obtained in a 33% yield, demonstrating the utility of MCRs for creating complex scaffolds, though the yield was noted to be potentially affected by the steric hindrance of the bromine substituent. mdpi.com
Table 1: Example of Multi-Component Reaction with 4-Bromoisatin
| Isatin Derivative | Amino Acid | Dienophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromoisatin | Proline | 1,4-dihydro-1,4-epoxynaphthalene | Microwave, 70 °C, 15 min | Oxygen-Bridged Spirooxindole | 33% | mdpi.com |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to synthesize chiral molecules is a cornerstone of modern organic chemistry, particularly for applications in medicinal chemistry. researchgate.net For this compound derivatives, controlling the stereochemistry, especially at the C3 position, is crucial for creating biologically active compounds. Asymmetric synthesis of these derivatives often involves the use of chiral catalysts or auxiliaries to guide the formation of a specific stereoisomer. researchgate.netrsc.org
An efficient, atom-economical methodology for synthesizing highly functionalized spiro-decalin oxindole derivatives has been developed using a sequential organocatalytic Michael–domino Michael/aldol (B89426) reaction sequence. nih.gov This strategy, while demonstrated on other oxindoles, is applicable to derivatives of this compound. The process generates five new stereocenters with excellent diastereoselectivity (>99:1 dr) and high enantioselectivity (up to 92% ee). nih.gov The reaction involves an initial Michael addition followed by a domino Michael/aldol sequence catalyzed by a pyrrolidine-based organocatalyst and DBU. nih.gov Other stereoselective approaches applicable to this compound precursors include enantioselective cyclopropanations and Darzens reactions of N-protected isatins. researchgate.netrsc.org
Table 2: Stereoselective Synthesis of Spiro-Decalin Oxindoles
| Reactant 1 | Reactant 2 | Catalyst System | Stereoselectivity | Yield | Reference |
|---|---|---|---|---|---|
| Alkylidene Oxindole | α,β-Unsaturated Aldehyde | (S)-pyrrolidine-based catalyst, then DBU | >99:1 dr, up to 92% ee | Good (e.g., 58% over 2 steps) | nih.gov |
Synthesis of Complex Molecules Featuring the this compound Moiety
Incorporation into Natural Product Total Synthesis (e.g., N-methylwelwitindolinone C isothiocyanate)
The this compound unit has proven to be a critical building block in the total synthesis of complex natural products. A prominent example is its use in the synthesis of N-methylwelwitindolinone C isothiocyanate, a member of the welwitindolinone family of alkaloids isolated from blue-green algae. nih.govnih.gov These compounds feature a densely functionalized and challenging tetracyclic core. nih.gov
In an approach toward this natural product, a key step involved the Michael addition of N-methyl-4-bromooxindole to a functionalized cyclohexenone derivative. nih.gov The resulting adduct was then subjected to an intramolecular palladium-catalyzed enolate arylation, where the bromine atom on the oxindole ring facilitates the crucial C-C bond formation to construct the tetracyclic scaffold of the target molecule. nih.govresearchgate.net This strategy highlights the utility of the bromine atom as a handle for advanced cross-coupling reactions. In a separate total synthesis, an indolyne cyclization was employed to assemble the bicyclic core, showcasing a different approach to this family of molecules. nih.govorganic-chemistry.orgacs.org
Development of this compound-Based Heterocycles and Fused Ring Systems
The this compound framework serves as a versatile platform for constructing novel fused heterocyclic systems. nou.edu.ngresearchgate.net Annulation reactions, which involve the building of a new ring onto an existing one, are a powerful tool for this purpose. The bromine atom can be strategically employed as a leaving group in cyclization reactions or can be converted to other functional groups to facilitate ring closure.
For instance, synthetic strategies have been developed to create 3,4-fused tricyclic indoles, which are present in various bioactive natural products and pharmaceuticals. researchgate.net One such method involves an acid-catalyzed [6+1]-annulation reaction. In this process, a 4-aminoindole-3-carbaldehyde derivative, which can be conceptually accessed from a 4-bromoindole precursor, acts as a six-atom synthon. This synthon reacts with a one-atom component, like an aniline, to form an imine. A subsequent intramolecular 1,6-hydride transfer followed by cyclization yields the desired 3,4-fused azepinoindole skeleton. researchgate.net This type of methodology demonstrates how the core indole structure can be elaborated into more complex, polycyclic systems.
Derivatization at Various Positions of the this compound Core
Modification of the nitrogen atom of the this compound ring through N-alkylation and N-acylation is a fundamental strategy for creating derivatives with diverse properties and for protecting the nitrogen during subsequent synthetic transformations. rsc.org
In the synthesis of the core of N-methylwelwitindolinone C isothiocyanate, this compound was selectively N-methylated using a method developed by Bordwell. nih.gov Generally, N-alkylation of indoles and oxindoles can be achieved using various alkylating agents in the presence of a base. google.com Efficient methods have been developed that use dimethyl carbonate or dibenzyl carbonate as alkylating agents with a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), providing nearly quantitative yields under mild conditions. google.com Microwave irradiation can also be employed to accelerate these reactions. google.com
N-acylation is another common transformation. While Friedel-Crafts acylation of free (N-H) indoles often occurs at the C3 position, competing N-acylation can be a significant side reaction, leading to N-acylated and 1,3-diacylated products. mdpi.com Specific conditions can be tailored to favor N-acylation when desired, often by using a strong base to deprotonate the nitrogen, followed by the addition of an acylating agent like an acid chloride or anhydride. asianpubs.org
Table 3: General Conditions for N-Alkylation of Indole Derivatives
| Substrate | Reagent | Base/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| This compound | (Not specified) | Bordwell's method | (Not specified) | N-methyl-4-bromooxindole | nih.gov |
| Indole Derivative | Dimethyl Carbonate | DABCO (catalytic) | Ambient or Microwave | N-methyl Indole | google.com |
| Indole Derivative | Dibenzyl Carbonate | DABCO (catalytic) | Ambient or Microwave | N-benzyl Indole | google.com |
C3 Functionalization via Radical Addition/Oxidation/Hydrolysis Cascades
The introduction of substituents at the C3 position of the oxindole ring is a key strategy for modulating the biological activity of these compounds. Radical cascade reactions have emerged as a powerful tool for the construction of C3-functionalized oxindoles, including those with a bromine atom on the aromatic ring. These methods often involve the generation of a radical species that adds to the α,β-unsaturated system of an N-arylacrylamide precursor, followed by cyclization to form the oxindole core. While specific examples starting from 4-bromo-substituted N-arylacrylamides are not extensively documented, the developed methodologies are broadly applicable to a range of substituted substrates.
One prominent approach involves the aerobic radical-cascade alkylation/cyclization of α,β-unsaturated amides. This method utilizes the generation of alkyl radicals from readily available precursors such as aldehydes through an aerobic C-H activation and decarbonylation process, with oxygen serving as a sustainable oxidant. nih.gov The resulting alkyl radical then engages in a cascade reaction with an N-arylacrylamide to yield a C3-quaternary functionalized oxindole. nih.gov The tolerance of this method for various functional groups suggests its potential applicability to 4-bromo-substituted substrates. sci-hub.se
Photocatalytic methods offer another mild and efficient route to C3-functionalized oxindoles. researchgate.net These reactions can utilize simple alkanes as alkyl radical precursors under visible light irradiation. researchgate.net The process involves a photocatalyst that initiates the generation of an alkyl radical from the alkane, which then participates in a cascade alkylation/cyclization with an N-arylacrylamide. researchgate.net This strategy is noted for its broad substrate scope and the use of inexpensive starting materials. researchgate.net
Furthermore, oxidative radical 1,2-alkylarylation of α,β-unsaturated amides provides a direct pathway to 3,3-dialkylated oxindoles. sci-hub.seresearchgate.net These reactions can be initiated under metal-free conditions using an oxidant like (diacetoxy)iodobenzene to generate alkyl radicals from simple alkanes. researchgate.net The subsequent radical-initiated alkylation/cyclization process has been shown to be tolerant of various substituents on the aryl ring of the N-arylacrylamide, including halogens. sci-hub.seresearchgate.net
A proposed general mechanism for these radical cascade reactions is depicted below:
Scheme 1: Generalized Radical Cascade for C3-Functionalization of Oxindoles
The key steps involve the generation of an alkyl radical, its addition to the β-position of the acrylamide, subsequent 5-exo-trig cyclization of the resulting radical onto the aromatic ring, and a final oxidation/hydrolysis sequence to afford the desired 3-alkyl-4-bromooxindole. The specific conditions for initiation and the nature of the oxidant and solvent system are crucial for the success of the reaction.
| Radical Precursor | Initiation Method | Key Features |
| Aldehydes | Aerobic C-H activation/decarbonylation | Sustainable, uses O2 as oxidant. nih.gov |
| Simple Alkanes | Photocatalysis (visible light) | Mild conditions, inexpensive precursors. researchgate.net |
| Simple Alkanes | Oxidative (e.g., PhI(OAc)2) | Metal-free, good functional group tolerance. researchgate.net |
Halogen Exchange Reactions at the Bromo Position
The bromine atom at the C4 position of this compound serves as a versatile handle for further synthetic transformations, most notably through halogen exchange reactions. These reactions, primarily metal-halogen exchange, convert the relatively unreactive C-Br bond into a more reactive organometallic species, which can then be trapped with various electrophiles to introduce a wide range of functional groups.
Metal-halogen exchange is a well-established method for the functionalization of bromoindoles. researchgate.netacs.org The process typically involves the treatment of the bromoindole with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures to prevent side reactions. thieme-connect.com For indole substrates, prior deprotonation of the acidic N-H proton with a base like potassium hydride is often necessary to ensure selective halogen-metal exchange. researchgate.net The resulting 4-lithioindole species is a potent nucleophile that can react with a variety of electrophiles. researchgate.net
An alternative to lithium-halogen exchange is the use of magnesium-based reagents. Bromine-magnesium exchange can be achieved using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov A combination of i-PrMgCl and n-BuLi has been shown to be effective for the bromo-metal exchange on bromoheterocycles bearing acidic protons, offering a practical method under non-cryogenic conditions. nih.govresearchgate.net This approach can circumvent issues of intermolecular quenching often encountered with alkyllithium reagents alone. nih.govresearchgate.net
Table of Halogen Exchange Reagents and Conditions for Bromoindoles
| Reagent(s) | Typical Conditions | Notes |
| n-BuLi or t-BuLi | Low temperature (e.g., -78 °C to -100 °C) in an ethereal solvent (e.g., THF). thieme-connect.com | Often requires prior N-H deprotonation. researchgate.net |
| i-PrMgCl | THF, 0 °C. nih.gov | Can be less reactive than organolithium reagents. |
| i-PrMgCl / n-BuLi | THF, 0 °C to -20 °C. nih.gov | Effective for substrates with acidic protons. nih.govresearchgate.net |
The synthetic utility of this methodology is demonstrated by the subsequent reaction of the generated organometallic intermediate with various electrophiles to introduce new functional groups at the C4 position.
Scheme 2: General Halogen-Metal Exchange and Electrophilic Quench
This two-step sequence allows for the synthesis of a diverse array of 4-substituted oxindoles, which are valuable intermediates for the preparation of complex molecules. thieme-connect.com
Mechanistic Investigations of 4 Bromooxindole Reactivity
Reaction Mechanism Elucidation in Synthesis of 4-Bromooxindole
The synthesis of this compound can be approached through various mechanistic pathways, including electrophilic aromatic substitution and radical reactions. The choice of reagents and reaction conditions dictates the operative mechanism.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. wku.edu In the context of oxindole (B195798), the benzene (B151609) ring is the nucleophile that attacks an electrophilic bromine source. total-synthesis.commasterorganicchemistry.com The general mechanism for EAS involves a two-step process:
Attack of the Electrophile : The π electrons of the aromatic ring attack the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland adduct. wku.edumasterorganicchemistry.com This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comopenstax.org
Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
For the bromination of oxindole to yield this compound, a source of electrophilic bromine is required. This is often achieved by using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃. wku.eduopenstax.org The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic. openstax.org
The regioselectivity of the bromination, specifically the preference for the C4 position, is governed by the electronic properties of the oxindole ring system. The substituent on the aromatic ring dictates the position of the incoming electrophile. total-synthesis.com While detailed mechanistic studies specifically for this compound are not extensively reported in the provided results, the principles of EAS on substituted benzenes apply. The amide group in the oxindole ring is an ortho, para-director, but the complexity of the fused ring system influences the final regiochemical outcome.
It is worth noting that traditional EAS reactions can sometimes require harsh conditions and may suffer from a lack of regioselectivity, leading to mixtures of isomers. wku.edu
An alternative pathway for the synthesis of bromoarenes involves radical reactions. These reactions proceed through intermediates with unpaired electrons and often follow a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orgnumberanalytics.com
For the bromination of an aromatic compound like oxindole, a radical mechanism can be initiated by heat or light, often in the presence of a radical initiator like a peroxide. masterorganicchemistry.com A common reagent used for allylic and benzylic brominations, which proceeds via a radical mechanism, is N-bromosuccinimide (NBS). masterorganicchemistry.com While typically used for substitution on carbons adjacent to double bonds or aromatic rings, under certain conditions, NBS can participate in the bromination of the aromatic ring itself.
A proposed radical mechanism for the synthesis of brominated oxindoles could involve the following steps:
Initiation : Homolytic cleavage of a weak bond in an initiator (e.g., the O-O bond in a peroxide) generates radicals. numberanalytics.commasterorganicchemistry.com These radicals can then abstract a hydrogen atom from a species like HBr (which can be present or formed in situ) to generate a bromine radical (Br•).
Propagation :
The bromine radical adds to the aromatic ring of the oxindole, forming a radical intermediate.
This radical intermediate can then react with a bromine source (like Br₂ or NBS) to form the brominated product and regenerate a bromine radical, which continues the chain. masterorganicchemistry.com
A study on the synthesis of tribromomethylated 2-oxindoles from N-arylacrylamides and CBr₄ utilized a tandem radical cyclization process promoted by catalytic amounts of TBHP (tert-butyl hydroperoxide). rsc.org This indicates that radical pathways are indeed viable for the functionalization of the oxindole core. Another study mentions the synthesis of oxindoles where a radical pathway is likely involved in the cyclization process. organic-chemistry.org
Metal-catalyzed reactions, particularly those involving palladium, have become powerful tools in organic synthesis. nobelprize.orgnptel.ac.in The synthesis of substituted indoles and oxindoles can be achieved through various palladium-catalyzed cross-coupling and C-H activation reactions. mdpi.comresearchgate.net A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, generally involves three key steps:
Oxidative Addition : The palladium(0) catalyst reacts with an organic halide (e.g., an aryl bromide) to form a palladium(II) intermediate. nobelprize.orglibretexts.org This is often the rate-determining step. libretexts.org
Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. nobelprize.org
Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
While the direct synthesis of this compound via a metal-mediated C-H bromination is not explicitly detailed in the provided results, the reverse reaction, where this compound is used as a substrate in cross-coupling reactions, provides insight into the behavior of this compound within a catalytic cycle. For instance, in a Suzuki coupling, this compound would undergo oxidative addition to a Pd(0) catalyst to initiate the cycle.
A study on the palladium-catalyzed synthesis of 4-cyclohexylmorpholines from aryl ethers revealed a mechanism involving the cleavage of C(Ar)-O bonds to form cyclohexanones, followed by reductive amination. rsc.org This highlights the ability of palladium catalysts to mediate complex transformations involving aromatic rings.
| Mechanistic Pathway | Key Intermediates | Typical Reagents | Governing Factors |
| Electrophilic Aromatic Substitution | Sigma Complex (Wheland Adduct) | Br₂, FeBr₃ | Electronic properties of substituents, catalyst presence |
| Radical Reaction | Carbon and Bromine Radicals | NBS, Peroxides (initiators) | Initiator, light/heat |
| Metal-Mediated Transformation | Organopalladium species | Pd(0) catalyst, Ligands, Base | Catalyst, ligands, reaction conditions |
Radical Reaction Mechanisms
Intramolecular Cyclization Pathways Involving this compound
Intramolecular cyclization reactions are powerful strategies for the construction of complex polycyclic and heterocyclic scaffolds that are prevalent in natural products and pharmaceutically active molecules. The this compound framework, and more broadly the 4-bromoindole (B15604) core, possesses key functionalities that make it an excellent substrate for such transformations. The bromine atom at the C4 position serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the indole (B1671886) nitrogen can act as an intramolecular nucleophile.
Several synthetic strategies have leveraged the 4-bromoindole core to achieve intramolecular cyclizations, building intricate ring systems. These pathways are highly relevant and demonstrate plausible routes for the cyclization of this compound.
One prominent example is a palladium-catalyzed domino cyclization used to construct the ergot alkaloid backbone. mdpi.com In this approach, an allene-containing amide side chain is first attached to the indole nitrogen of 4-bromoindole. mdpi.com A subsequent palladium-catalyzed reaction initiates an intramolecular aminopalladation, where the indole C4-Pd bond is formed, followed by cyclization to yield a complex tetracyclic structure with high diastereoselectivity. mdpi.com
Another powerful method involves a one-pot, two-step strategy for synthesizing tetrahydro-1H-azepino[4,3,2-cd]indoles, which are precursors to vasopressin V2 receptor antagonists. acs.orgnih.gov This process begins with the reaction of 4-bromoindole with an activated azetidine. The resulting intermediate then undergoes a palladium-catalyzed intramolecular C-N cyclization, where the indole nitrogen attacks the carbon chain tethered at the C4 position, to form the final fused seven-membered ring system in excellent yields. acs.orgnih.gov
The synthesis of the natural product Speradine C also commences from 4-bromoindole and features a cascade of cyclizations to assemble the final polycyclic structure. nih.gov These examples underscore the utility of the C4-bromo substituent as a linchpin for initiating intramolecular bond formations, enabling the efficient construction of complex molecular architectures. While these specific examples start with 4-bromoindole, the underlying principles of using the bromine atom and the indole nitrogen in concert to forge new rings are directly applicable to this compound for the synthesis of novel spirocyclic and fused polycyclic systems.
Stability and Degradation Pathways of this compound
The chemical stability of an active pharmaceutical ingredient is a critical attribute that influences its safety, efficacy, and shelf-life. pnrjournal.com Stability studies, including forced degradation or stress testing, are performed to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule under various environmental conditions. ich.orgleukocare.com For this compound, its stability is dictated by the chemical reactivity of its constituent functional groups: the lactam (cyclic amide), the aryl bromide, and the activated methylene (B1212753) group at the C3 position.
While specific forced degradation studies on this compound are not extensively reported in the literature, likely degradation pathways can be predicted based on its structure and the standard stress conditions outlined by ICH guidelines (e.g., hydrolysis, oxidation, photolysis, and heat). pnrjournal.comich.org
Plausible Degradation Pathways:
Hydrolysis: The lactam ring in the oxindole core is susceptible to hydrolysis under both acidic and alkaline conditions. pnrjournal.com This reaction would involve the cleavage of the amide bond, leading to the opening of the five-membered ring to form a 2-amino-phenylacetic acid derivative. The rate of hydrolysis is typically pH-dependent.
Oxidation: Oxidative degradation, which can be induced by agents like hydrogen peroxide, metal ions, or oxygen, represents a common degradation pathway for many pharmaceuticals. pnrjournal.com For this compound, oxidation could potentially occur on the electron-rich benzene ring, leading to hydroxylated byproducts, analogous to the degradation of 4-bromophenol (B116583) which proceeds via intermediates like 4-bromocatechol. nih.gov The methylene group at C3 could also be susceptible to oxidation.
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions. ich.org Photolytic degradation of this compound could involve the cleavage of the carbon-bromine bond, potentially leading to radical intermediates and subsequent debromination or rearrangement products. The indole nucleus itself can also undergo photochemical reactions.
Understanding these potential degradation pathways is essential for the development of stable formulations, the selection of appropriate packaging, and the establishment of proper storage conditions and shelf-life for any application involving this compound. ich.org
Advanced Spectroscopic and Computational Characterization of 4 Bromooxindole
Structural Elucidation via Advanced Spectroscopic Techniques
A suite of advanced spectroscopic techniques has been employed to definitively characterize the structure of 4-bromooxindole.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the chemical structure of organic molecules in solution. mdpi.com For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide a detailed map of the proton and carbon environments within the molecule. chemguide.co.uklibretexts.orgsavemyexams.com
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂-) group of the oxindole (B195798) ring are observed. The chemical shifts and splitting patterns of these signals provide information about the electronic environment and neighboring protons. chemguide.co.uklibretexts.orgsavemyexams.com For instance, the protons on the benzene (B151609) ring will appear in the aromatic region (typically 6.0-9.0 ppm), and their splitting patterns will reveal their coupling with adjacent protons. The methylene protons will appear as a singlet in the absence of adjacent protons.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. mdpi.commdpi.com The chemical shifts in the ¹³C spectrum indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic). The carbonyl carbon of the lactam ring is typically found in the downfield region (around 170-180 ppm), while the aromatic carbons appear between 110 and 160 ppm, and the aliphatic methylene carbon resonates at a higher field. mdpi.com
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. nih.govwalisongo.ac.id COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, confirming the assignments made from the 1D spectra. nih.govwalisongo.ac.id
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and other experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~175 |
| C3 (-CH₂-) | ~3.6 (s, 2H) | ~36 |
| C3a | - | ~128 |
| C4 (-Br) | - | ~115 |
| C5 | ~7.3 (d) | ~130 |
| C6 | ~7.0 (t) | ~125 |
| C7 | ~7.5 (d) | ~124 |
| C7a | - | ~142 |
| N-H | ~8.2 (s, 1H) | - |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. measurlabs.comfiveable.melabmanager.com For this compound (C₈H₆BrNO), HRMS can confirm its molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). selectscience.netbioanalysis-zone.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). neu.edu.tr
Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. savemyexams.comlibretexts.orgmiamioh.edu In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. Common fragmentation pathways for oxindole derivatives often involve the loss of small, stable molecules like carbon monoxide (CO) from the lactam ring. libretexts.org The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule. ncsu.edu
Table 2: Predicted HRMS Data and Fragmentation for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | 210.9627 | Molecular ion with the ⁷⁹Br isotope. uni.lu |
| [M+2]⁺ (with ⁸¹Br) | 212.9607 | Molecular ion with the ⁸¹Br isotope. |
| [M+H]⁺ | 211.9706 | Protonated molecular ion. uni.lu |
| [M-CO]⁺ | 182.9682 | Fragment resulting from the loss of carbon monoxide. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra provide a "fingerprint" that is unique to the compound's structure. wikipedia.orglibretexts.org
In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretch of the lactam, the C=O (amide) stretch, C-H stretches of the aromatic and methylene groups, and C-C stretching vibrations within the aromatic ring. americanpharmaceuticalreview.com The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum. orientjchem.org
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. edinst.comlibretexts.org Aromatic ring vibrations are often strong in the Raman spectrum. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H stretch | 3400-3200 | IR |
| Aromatic C-H stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H stretch | 3000-2850 | IR, Raman |
| C=O stretch (amide) | 1720-1680 | IR |
| Aromatic C=C stretch | 1600-1450 | IR, Raman |
| C-Br stretch | 700-500 | IR, Raman |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgnih.govanton-paar.comlibretexts.orgnih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the positions of all atoms (including hydrogen) can be determined with high precision. nih.gov
Infrared and Raman Spectroscopy for Vibrational Analysis
Computational Chemistry for this compound
Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the structural and electronic properties of this compound.
Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to model the electronic structure and properties of molecules. nih.govnih.govcecam.orgpeerj.comwikipedia.org
DFT methods are widely used to predict optimized molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies (HOMO and LUMO). researchgate.netderpharmachemica.com The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. orientjchem.orgresearchgate.net
MP2 is a higher-level ab initio method that provides more accurate correlation energies and can be used to refine the results obtained from DFT calculations, particularly for systems where electron correlation is important. nih.govpeerj.com These computational approaches allow for the prediction of various molecular properties and can provide insights into the molecule's reactivity and electronic transitions. nih.gov
Quantum Chemical Calculations (DFT, MP2)
Geometry Optimization and Conformational Analysis
Computational chemistry offers powerful tools to predict the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. taltech.ee For this compound, methods like Density Functional Theory (DFT) are employed to find the lowest energy conformation. arxiv.org Conformational analysis is crucial as the spatial arrangement of the bromine atom and the oxindole core influences the molecule's properties and interactions. taltech.ee
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. malayajournal.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org
For molecules like this compound, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the lactam, while the LUMO is distributed over the carbonyl group and the bromine atom. Computational methods such as DFT can be used to calculate the energies of these orbitals. ossila.com While specific HOMO-LUMO energy gap values for this compound were not found in the search results, analysis of similar aromatic compounds suggests that the presence of the bromine atom can influence the energy levels of the frontier orbitals.
Table 1: Conceptual Data for FMO Analysis of this compound
| Parameter | Conceptual Value/Description | Significance |
| HOMO Energy | Expected to be relatively high due to the electron-donating nature of the oxindole ring system. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Expected to be relatively low due to the electron-withdrawing nature of the carbonyl and bromo substituents. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Expected to be moderate, indicating a balance of stability and reactivity. | Determines electronic transitions and overall reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map displays different potential values on the electron density surface using a color spectrum. uni-muenchen.de Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net
In this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for interactions with electrophiles. researchgate.net The area around the hydrogen atom attached to the nitrogen (N-H) would exhibit a positive potential (blue), indicating its acidic nature and potential for hydrogen bonding. researchgate.net The bromine atom, due to the "sigma-hole" phenomenon, can also present a region of positive electrostatic potential, making it a potential site for halogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.defaccts.de This method allows for the quantification of electron delocalization, hyperconjugative interactions, and charge transfer between different parts of a molecule. uni-muenchen.de
Investigation of Intermolecular Interactions (e.g., Halogen Bonding, C-H···Br, N-H···O)
In the solid state, the arrangement of this compound molecules is governed by a variety of non-covalent interactions. Computational and crystallographic studies on similar halogenated oxindoles have highlighted the importance of several key intermolecular forces. researchgate.netnih.gov
N-H···O Hydrogen Bonding: The N-H group of the lactam is a potent hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This leads to the formation of strong N-H···O hydrogen bonds, which often play a dominant role in the crystal packing of oxindole derivatives, typically forming chains or dimeric structures. nih.govdcu.ie
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. wikipedia.org This is a directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a carbonyl oxygen or another bromine atom. nih.govmdpi.com The strength and geometry of these interactions can significantly influence the supramolecular architecture. nih.gov
Table 2: Key Intermolecular Interactions in Halogenated Oxindoles
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Hydrogen Bonding | N-H | C=O | Primary driving force for self-assembly, often forming chains or dimers. nih.govdcu.ie |
| Halogen Bonding | C-Br | C=O, Br | Directional interaction influencing supramolecular architecture. nih.govwikipedia.orgmdpi.com |
| Weak Hydrogen Bonding | C-H | Br, O | Contribute to the overall stability and fine-tuning of the crystal structure. researchgate.netnih.gov |
Reaction Mechanism Studies through Computational Modeling (e.g., transition state analysis, kinetic calculations)
Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions. e3s-conferences.orgsmu.edu By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. smu.edumit.edu The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. mit.edu
For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the carbonyl group, computational methods can be used to:
Locate Transition State Structures: Algorithms can find the geometry of the transition state, providing a snapshot of the bond-breaking and bond-forming processes. e3s-conferences.org
Calculate Activation Energies: The energy difference between the reactants and the transition state, the activation energy, determines the rate of the reaction. e3s-conferences.org
Perform Kinetic Calculations: Based on the calculated activation energies, it is possible to estimate reaction rate constants and understand the factors that influence the reaction kinetics.
While specific computational studies on the reaction mechanisms of this compound were not detailed in the provided search results, the general applicability of these methods is well-established for understanding the reactivity of similar organic molecules.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape of a molecule over time. nih.govchemrxiv.org By solving Newton's equations of motion for the atoms in a molecule, MD simulations can reveal the dynamic behavior and conformational flexibility of this compound in different environments, such as in solution or in a biological system. nih.gov
These simulations can:
Explore Conformational Substates: Proteins and other flexible molecules can exist in multiple, nearly iso-energetic conformations. mpg.de MD simulations can map these different states and the transitions between them. mpg.denih.gov
Characterize Conformational Changes: MD can be used to study how the binding of a ligand or changes in the environment can induce conformational changes in a molecule. mdpi.com
Generate Ensembles of Structures: Instead of a single static structure, MD provides an ensemble of structures that represents the dynamic nature of the molecule. chemrxiv.org This is crucial for understanding its interactions and function.
While specific MD simulation studies on this compound are not present in the search results, this technique holds great promise for understanding its dynamic behavior and interactions with biological targets.
Biological Applications and Medicinal Chemistry of 4 Bromooxindole Derivatives
4-Bromooxindole as a Key Pharmacophore and Drug Scaffold
The this compound moiety serves as a crucial pharmacophore, a key structural component responsible for a molecule's biological activity. biosolveit.deufrj.br Its unique electronic and steric properties make it an attractive starting point for the design of novel therapeutic agents. The indole (B1671886) scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net
Design and Synthesis of this compound-Based Bioactive Compounds
The synthesis of bioactive compounds based on the this compound scaffold often involves multi-step chemical reactions. A common strategy is the molecular hybridization approach, where the this compound core is combined with other known pharmacophoric groups to create new chemical entities with potentially enhanced activity and selectivity. nih.gov For instance, reacting isatin (B1672199) with 4-bromoacetophenone can be a key step in creating 2-(4-bromophenyl)quinoline-4-carboxylic acid, a precursor for various derivatives. nih.gov The synthesis of 1'-methylspiro[indoline-3,4'-piperidine] derivatives, for example, involves reacting the key intermediate with differently substituted benzenesulfonyl chlorides. eurekaselect.com The resulting compounds are then purified and their structures confirmed using various analytical techniques.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. These studies help in optimizing lead compounds to enhance their potency and reduce potential side effects.
For this compound derivatives, SAR studies have revealed several key insights:
Position of the Bromine Atom: The position of the bromine atom on the indole ring can significantly impact biological activity. For example, in studies on isatin derivatives, 5-bromo and 6-bromo substitutions were found to be more effective in inhibiting nitric oxide and TNFα production than 7-bromo substitution. mdpi.com
Substituents on the Scaffold: The nature and position of various substituents on the this compound scaffold play a crucial role in determining the compound's biological profile. For instance, the introduction of an n-decyl chain at the C3 position of 7,8-dihydroxy-4-methylcoumarins resulted in the most potent cytotoxic activity against several cancer cell lines. nih.gov
Therapeutic Potential of this compound Derivatives
Derivatives of this compound have shown promise in several therapeutic areas, owing to their diverse biological activities.
Anticancer Activities and Mechanisms of Action (e.g., tubulin polymerization inhibition, targeting specific pathways)
A significant area of research for this compound derivatives is their potential as anticancer agents. researchgate.netresearchgate.net One of the key mechanisms of action is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Several studies have demonstrated the potent anti-tubulin activity of indole derivatives. For example, certain 3-trifluoroacetyl-substituted 2-aryl-5-bromoindoles have been shown to significantly interfere with tubulin polymerization, leading to cytotoxicity in cancer cell lines like A549 (lung cancer) and HeLa (cervical cancer). researchgate.net Molecular docking studies suggest that these compounds can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. researchgate.netnih.gov
Other mechanisms of anticancer activity include the inhibition of specific signaling pathways. For instance, some indole derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. researchgate.net
| Compound Type | Cancer Cell Line(s) | Mechanism of Action | Reported Activity |
|---|---|---|---|
| 3-Trifluoroacetyl-2-aryl-5-bromoindoles | A549, HeLa | Tubulin polymerization inhibition | Significant cytotoxicity and inhibition of microtubule assembly. researchgate.net |
| 9-Aryl-5H-pyrido[4,3-b]indole derivatives | HeLa, SGC-7901, MCF-7 | Tubulin polymerization inhibition | Compound 7k showed strong anti-proliferative activity against HeLa cells (IC50 = 8.7 ± 1.3 μM). nih.gov |
| 5-Bromoindole-2-carboxylic acid derivatives | HepG2, A549, MCF-7 | EGFR tyrosine kinase inhibition | Compound 3a was the most potent, inducing cell cycle arrest and apoptosis. researchgate.net |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | Cytotoxicity | Reasonable cytotoxic activities with IC50 values ranging from 32.7-45.8 µM. nih.gov |
Antimicrobial Activities (Antibacterial and Antifungal)
This compound derivatives have also demonstrated significant potential as antimicrobial agents. researchgate.net Research has shown that halogenated indoles, including bromoindoles, can exhibit potent antibacterial and antifungal properties. frontiersin.orgnih.gov
For example, 4-bromoindole (B15604) has been identified as a lead molecule for the development of antibacterial agents against Vibrio parahaemolyticus, a common foodborne pathogen. frontiersin.org Studies have shown that 4-chloroindole (B13527) and 4-bromoindole possess better potency compared to other halogenated indoles. frontiersin.org The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. nih.gov
Furthermore, certain 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and have also displayed antibiotic-enhancing properties against resistant Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov Some of these derivatives also exhibit moderate to excellent antifungal properties. nih.gov
| Compound | Target Organism(s) | Activity |
|---|---|---|
| 4-Bromoindole | Vibrio parahaemolyticus | Lead molecule for antibacterial agent development, with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. frontiersin.org |
| 6-Bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius, Pseudomonas aeruginosa | Intrinsic antimicrobial activity and antibiotic enhancement. nih.gov |
| Various bromoindole derivatives | Bacteria and Fungi | Screened for general antimicrobial activity. |
| 2-Phenyl quinoline (B57606) hydrazide derivatives | Staphylococcus aureus, Candida albicans | Some derivatives showed effective antibacterial and antifungal activities with MIC values in the micromolar range. nih.gov |
Anti-Inflammatory Properties
The anti-inflammatory potential of bromoindole derivatives is another area of active investigation. researchgate.netmdpi.com Chronic inflammation is implicated in a variety of diseases, making the development of new anti-inflammatory agents a priority.
Studies on brominated indoles from marine sources have shown that these compounds can inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). mdpi.com For example, 6-bromoisatin (B21408) and other brominated indole derivatives have demonstrated significant anti-inflammatory effects in cellular assays. mdpi.com The mechanism of action for some of these compounds appears to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. mdpi.com The position of the bromine atom on the indole ring has been shown to be a critical determinant of anti-inflammatory activity. mdpi.com
Antioxidant Activities and Mechanisms
Derivatives of the indole nucleus, including brominated variants, are recognized for their antioxidant potential. The antioxidant capacity of these compounds is often attributed to the indole ring's ability to donate a hydrogen atom or an electron to neutralize free radicals. The heterocyclic nitrogen atom, with its free electron pair, can act as an active redox center, contributing to this activity. pensoft.net The mechanisms underlying their antioxidant effects are diverse and include radical scavenging and protection against cellular damage induced by oxidative stress. pensoft.netnih.govmdpi.com
Several studies have quantified the antioxidant effects of bromoindole derivatives using standard in vitro assays. For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed to measure this activity. mdpi.comnih.gov A study on a 5-bromoindole (B119039) derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, reported a free radical scavenging activity with an IC50 concentration of 27.8 µg/ml in a DPPH assay. researchgate.net Another investigation into 5-bromoindole hydrazide/hydrazone derivatives also highlighted their significant antioxidant activity. tandfonline.com
Beyond simple radical scavenging, some indole derivatives exhibit cytoprotective effects against oxidative damage in cellular models. Research on C-3 substituted indole derivatives demonstrated that while some compounds had low direct antioxidant potential in cell-free assays, they showed high cytoprotective potential against oxidative haemolysis in red blood cells (RBCs). nih.gov This suggests a mechanism involving specific interactions with the lipid bilayer of the cell membrane, thereby protecting the cell from oxidative damage. nih.gov For example, certain gramine (B1672134) derivatives with an angular oxygen atom were particularly effective at protecting RBCs from AAPH-induced oxidative haemolysis, with some showing protection levels (79-84%) comparable to the standard antioxidant Trolox (86%). nih.gov This highlights that the antioxidant action of these derivatives can be multifaceted, involving not just direct neutralization of radicals but also membrane-stabilizing effects. nih.gov
The antioxidant mechanisms are often dependent on the molecule's ability to form a stable radical after donating a hydrogen atom or electron. mdpi.complos.org This stability prevents the propagation of radical chain reactions. mdpi.com The process can occur through various pathways, including hydrogen atom transfer (HAT) or sequential proton-loss electron transfer (SPLET), depending on the molecular structure and environment. mdpi.com
Table 1: Antioxidant Activity of Selected Bromoindole Derivatives
| Compound/Derivative Class | Assay | Result (IC₅₀) | Source |
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | DPPH Radical Scavenging | 27.8 µg/mL | researchgate.net |
| 5-Bromoindole Hydrazide/Hydrazone Derivatives | Antioxidant Assays | Significant Activity | tandfonline.com |
| C-3 Substituted Gramine Derivatives (compounds 4, 5, 7, 8) | AAPH-induced RBC Haemolysis | 79-84% Protection | nih.gov |
Antiviral Properties (e.g., anti-HIV)
The indole scaffold is a recognized pharmacophore in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV). rsc.orgnih.gov Bromoindole derivatives have been explored for their potential to inhibit viral replication. Research has shown that the introduction of a bromine atom can modulate the biological activity and enhance interactions with viral targets. ontosight.ai
Several studies have synthesized and evaluated isatin derivatives, which share a core structure with oxindoles, for their anti-HIV activity. For instance, a series of aminopyrimidinimino isatin derivatives was tested for inhibitory activity against HIV-1 replication in MT-4 cells. nih.gov Among these, compound 9l was identified as the most potent, with an EC₅₀ of >99% protection and a selectivity index greater than 13. nih.gov Further investigation into its mechanism revealed that it inhibits the HIV-1 reverse transcriptase (RT) enzyme with an IC₅₀ value of 32.6 ± 6.4 µM. nih.gov In another study, Schiff bases of isatin derivatives were evaluated against both HIV-1 and HIV-2, showing EC₅₀ values for HIV-1 inhibition in the range of 8–15.3 µg/mL. nih.gov
While direct studies on this compound are less common, the broader class of bromoindoles has shown promise. The mechanism often involves the inhibition of key viral enzymes necessary for replication, such as reverse transcriptase. nih.gov The development of new anti-HIV drugs is critical due to the growing spread of resistance to current antiretroviral therapies. nih.gov
Table 2: Anti-HIV Activity of Related Bromo-Isatin/Indole Derivatives
| Compound/Derivative Class | Virus Strain | Activity Metric | Value | Target | Source |
| Aminopyrimidinimino Isatin (Compound 9l) | HIV-1 | IC₅₀ | 32.6 ± 6.4 µM | Reverse Transcriptase | nih.gov |
| Isatin-derived Schiff Bases | HIV-1 | EC₅₀ | 8–15.3 µg/mL | Not specified | nih.gov |
| Imidazo[1,2-a]pyridine-Schiff base (Compound 4a) | HIV-1 | EC₅₀ | 82.02 µg/mL | Reverse Transcriptase | rsc.org |
| Imidazo[1,2-a]pyridine-Schiff base (Compound 4a) | HIV-2 | EC₅₀ | 47.72 µg/mL | Reverse Transcriptase | rsc.org |
Other Pharmacological Activities (e.g., antidiabetic, anti-hypertensive, neurological modulation)
The versatility of the bromoindole scaffold extends to other therapeutic areas, including metabolic disorders, hypertension, and neurological conditions. rsc.orgnih.gov
Antidiabetic Activity: Indole derivatives are investigated as potential antidiabetic agents, often targeting enzymes like α-glucosidase. eurekaselect.comnih.gov Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, helping to manage hyperglycemia. A study on indole derivatives containing a thiazolidine-2,4-dione moiety revealed potent α-glucosidase inhibitory activities, with IC₅₀ values significantly lower than the standard drug acarbose. nih.gov For instance, compound IT4 from this series showed an IC₅₀ of 2.35 ± 0.11 μM, compared to 575.02 ± 10.11 μM for acarbose. nih.gov In vivo experiments in diabetic mice confirmed that this compound could suppress fasting blood glucose levels and improve glucose tolerance. nih.gov Other studies have focused on dipeptidyl peptidase-4 (DPP-IV) inhibitors, where carbohydrazide (B1668358) derivatives have shown promise in both in vitro and in vivo models of type 2 diabetes. mdpi.com
Anti-hypertensive Activity: Certain indole alkaloids, such as Reserpine, have a history of use in treating high blood pressure. rsc.org Modern research explores novel indole derivatives for their potential as antihypertensive agents. rsc.orgntnu.no The mechanism can involve targeting the renin-angiotensin system, a key regulator of blood pressure. ntnu.no For example, benzimidazole (B57391) derivatives, which can be structurally related to indoles, have been studied for their binding to the AT1 receptor. ntnu.no Some 1,4-dihydropyridine (B1200194) derivatives, known calcium channel blockers, have also been modified to include indole moieties to enhance their therapeutic profile. researchgate.netresearchgate.net
Neurological Modulation: Bromoindole derivatives have been synthesized and tested for their ability to interact with receptors in the central nervous system (CNS). nih.govgoogle.com Aplysinopsin analogs, which feature an indole core, have been studied for their affinity to serotonin (B10506) receptors (5-HT). nih.gov Specifically, 6-bromo derivatives were found to preferentially interact with the 5-HT2C receptor. nih.gov Such selective receptor modulation is a key strategy in developing treatments for neurological and psychiatric disorders like anxiety, depression, and schizophrenia. google.com Other research has focused on developing ligands for nuclear receptors like NR4A1 and NR4A2, which are targets for neurodegenerative diseases. um.es Polyfunctionalized indole derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, which attenuated motor defects and oxidative stress in a Parkinson's disease model. nih.gov
Drug Discovery and Development Aspects
Scaffold Hopping and Lead Optimization with this compound
Scaffold hopping is a crucial strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a known lead compound but possess improved properties, such as enhanced potency, better metabolic stability, or a more favorable intellectual property position. niper.gov.intandemai.comnih.gov The this compound scaffold serves as a valuable starting point in this process. By replacing a known active core with the bromooxindole structure, chemists can explore new chemical space while maintaining key pharmacophoric features required for binding to a biological target. niper.gov.in
Lead optimization often involves modifying a lead compound to address issues like metabolic liabilities. rsc.org Aromatic rings are often sites of cytochrome P450-mediated oxidation, which can lead to rapid clearance or the formation of reactive metabolites. rsc.org Scaffold hopping from a metabolically labile aromatic system to a more robust heterocyclic system like bromoindole can be an effective strategy. rsc.orgnih.gov For example, replacing a phenyl ring with a brominated indole or oxindole (B195798) can alter the electronic properties of the molecule, potentially blocking metabolic pathways while preserving the necessary structural shape for receptor interaction. rsc.org This approach allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles during the drug development process. niper.gov.in
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgnih.gov This method is widely used in drug discovery to understand how potential drug candidates, such as this compound derivatives, interact with their biological targets at a molecular level.
In studies of potential α-glucosidase inhibitors, molecular docking has been used to clarify the inhibition mechanism of indole derivatives. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the enzyme. researchgate.net For example, docking studies of an indole derivative IT4 helped to explain its potent inhibitory activity against α-glucosidase. nih.gov
Similarly, in the context of antiviral research, molecular docking has provided insights into how bromo-indole related compounds bind to HIV-1 reverse transcriptase. rsc.org For adenosine (B11128) receptor ligands, docking studies of a 3-indolyl analogue demonstrated that the compound could form hydrogen bonds with key residues like ASN250 and GLN167, explaining its binding affinity. nih.govresearchgate.net These computational studies are invaluable for rational drug design, allowing researchers to predict how structural modifications might improve binding affinity and selectivity, thereby guiding the synthesis of more effective lead compounds. nih.gov
In Vitro and In Vivo Pharmacological Evaluation
The pharmacological potential of this compound derivatives is assessed through a combination of in vitro and in vivo studies.
In Vitro Evaluation: In vitro (test tube or cell culture) assays are the first step in evaluating the biological activity of new compounds. These include enzyme inhibition assays, cell proliferation assays, and receptor binding studies. For example, a series of N-alkyl-5-bromoindole derivatives were evaluated for their anti-cancer effects on breast cancer cell lines (MCF-7 and MDA-MB-231), showing moderate antiproliferative activity with GI₅₀ values in the range of 4.7–32.2 µM. nih.gov In another study, a 5-bromoindole carbothioamide derivative was shown to inhibit the proliferation of HUVEC endothelial cells with an IC₅₀ of 5.6 µg/mL, suggesting anti-angiogenic potential. researchgate.net The antioxidant activity of bromoindole derivatives has also been quantified in vitro using DPPH radical scavenging assays. researchgate.net
Table 3: In Vitro and In Vivo Activity of Representative Bromoindole Derivatives
| Derivative Class | Evaluation Type | Model | Finding/Result | Source |
| N-alkyl-5-bromoindoles | In Vitro | MCF-7, MDA-MB-231 Breast Cancer Cells | Antiproliferative GI₅₀: 4.7–32.2 µM | nih.gov |
| 5-Bromoindole Carbothioamide | In Vitro | HUVEC Endothelial Cells | Anti-proliferative IC₅₀: 5.6 µg/mL | researchgate.net |
| Indole-thiazolidinedione | In Vivo | Diabetic Mice Model | Suppressed fasting blood glucose | nih.gov |
| Carbohydrazide Derivatives | In Vivo | Type 2 Diabetes Animal Model | Significant reduction in serum glucose | mdpi.com |
Challenges and Future Directions in this compound Drug Discovery
The journey of a this compound derivative from a laboratory curiosity to a clinically approved therapeutic is fraught with numerous challenges. These hurdles span the entire drug discovery and development pipeline, from initial synthesis and target identification to ensuring safety and efficacy in human subjects. However, the unique chemical properties and broad biological activities of this scaffold continue to drive innovative research aimed at overcoming these obstacles. This section will delve into the significant challenges in this compound drug discovery and explore the promising future directions that are shaping the evolution of these compounds as next-generation therapeutics.
A primary obstacle in the development of this compound-based drugs is the complexity of their synthesis. While numerous synthetic routes to the oxindole core exist, the introduction and manipulation of the bromine atom at the 4-position, along with other desired substitutions, can be intricate and may result in low yields. mdpi.com The development of efficient, scalable, and cost-effective synthetic methodologies is therefore a critical area of focus. semanticscholar.org Researchers are exploring novel catalytic systems and reaction conditions to streamline the synthesis of diverse this compound libraries, which are essential for comprehensive structure-activity relationship (SAR) studies. researchgate.net
Identifying and validating the specific biological targets responsible for the therapeutic effects of this compound derivatives presents another significant challenge. The broad-spectrum activity of many of these compounds suggests that they may interact with multiple targets, a phenomenon known as polypharmacology. While this can be advantageous for treating complex diseases, it also complicates the process of elucidating the precise mechanism of action and can lead to off-target effects. hilarispublisher.com Future research will increasingly rely on a combination of chemoproteomics, genetic screening, and computational approaches to deconvolve the target profiles of these compounds. frontiersin.org
Ensuring the "drug-like" properties of this compound derivatives is a continuous challenge in medicinal chemistry. hilarispublisher.com This involves optimizing a delicate balance of potency, selectivity, solubility, metabolic stability, and bioavailability. hilarispublisher.com Modifications to the this compound scaffold aimed at enhancing one property can inadvertently have a detrimental effect on another. hilarispublisher.com For instance, increasing lipophilicity to improve cell permeability might decrease aqueous solubility. The use of prodrug strategies, where a biologically inactive derivative is administered and then converted to the active drug in the body, is one approach being explored to overcome some of these pharmacokinetic hurdles. nih.gov
The emergence of drug resistance in both infectious diseases and cancer is a formidable challenge for any new therapeutic agent. hilarispublisher.com Pathogens and cancer cells can develop mechanisms to evade the effects of a drug, rendering it ineffective over time. A key future direction for this compound research is the development of derivatives that can overcome known resistance mechanisms or that act on novel targets less prone to the development of resistance. hilarispublisher.com This may involve designing compounds that inhibit efflux pumps, which expel drugs from the cell, or that target essential pathways for which resistance mutations are less likely to be viable.
Looking ahead, the future of this compound drug discovery is bright, with several exciting directions poised to accelerate the development of new medicines.
Exploration of New Therapeutic Areas: While much of the research on this compound derivatives has focused on cancer and infectious diseases, their diverse biological activities suggest potential applications in other areas. pmarketresearch.com For example, their ability to modulate the activity of kinases and other signaling proteins could be harnessed for the treatment of inflammatory diseases, neurodegenerative disorders, and metabolic conditions. mdpi.compensoft.net Future research will likely see the expansion of screening programs to explore the therapeutic potential of this compound libraries against a wider range of diseases.
Fragment-Based and Structure-Based Drug Design: These rational drug design strategies are becoming increasingly important in the development of targeted therapies. nih.gov Fragment-based drug design involves identifying small molecular fragments that bind to a target protein and then growing or linking these fragments to create a more potent lead compound. frontiersin.org Structure-based drug design relies on the three-dimensional structure of the target protein to design molecules that fit precisely into the active site. nih.gov The application of these techniques to this compound derivatives will facilitate the development of highly selective drugs with improved safety profiles.
Development of Novel Drug Delivery Systems: To overcome challenges related to solubility, stability, and targeted delivery, researchers are exploring the use of advanced drug delivery systems. These can include nanoparticles, liposomes, and polymer conjugates that encapsulate the this compound derivative and release it at the site of action. Such systems can improve the therapeutic index of a drug by increasing its concentration at the target tissue while minimizing exposure to healthy tissues.
Future Perspectives and Emerging Research Areas
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of new synthetic routes for 4-bromooxindole and its derivatives is increasingly focused on improving efficiency and adhering to the principles of green chemistry. Traditional methods often involve hazardous reagents and generate significant waste, prompting a shift towards more sustainable alternatives. bridgew.edu
Key areas of development include:
Green Chemistry Approaches : Research is being directed at replacing hazardous reagents like N-bromosuccinimide (NBS) and solvents such as tert-butanol. bridgew.edu The goal is to improve atom economy and reduce the generation of toxic byproducts. bridgew.edu Applying green chemistry principles aims to create processes that are better, safer, and cheaper. bridgew.edu
Flow Chemistry : Continuous-flow technologies are being explored for the synthesis and functionalization of oxindoles. These systems offer rapid reaction optimization, improved safety, and easier scalability. A continuous-flow method for the acetylation of various amines has been developed, showcasing the potential for safer and more efficient synthesis of derivatives. researchgate.net
Exploration of Advanced Catalytic Systems for Regio- and Stereoselective Transformations
The precise control of regioselectivity and stereoselectivity is paramount for synthesizing complex, biologically active molecules from this compound. Future research will heavily invest in the discovery and application of advanced catalytic systems to achieve this control.
Photoredox Catalysis : Visible-light photoredox catalysis is an emerging frontier for creating C-H functionalization and other transformations under mild conditions. pmarketresearch.com This technology has been used for the aryl alkoxylation of olefins and can be applied to generate structurally diverse molecules. researchgate.net Evolved photoenzymes have demonstrated the ability to achieve regioselective alkylation of indoles at elusive positions like C4, a feat that is challenging for small molecule catalysts. nih.gov
Metal-Based Catalysis : Transition-metal catalysts, particularly those based on rhodium, palladium, and copper, are central to functionalizing the this compound core. rsc.orgmdpi.com Rhodium-catalyzed reactions have been used for asymmetric allylic substitution and cyclopropanation. rsc.orgacs.org Palladium catalysts are crucial for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of various substituents at the bromine-bearing C4-position. mdpi.com
Organocatalysis : The use of small organic molecules as catalysts is a growing area, offering a metal-free alternative for stereoselective synthesis. L-proline and its derivatives have been shown to catalyze the synthesis of indolyl-4H-chromene scaffolds with high efficiency in environmentally benign solvents like water. rsc.org
Below is a table summarizing various catalytic systems being explored for indole (B1671886) and oxindole (B195798) derivatives.
| Catalyst Type | Reaction | Key Features | Relevant Compounds |
| Photoenzymes | Regioselective Radical Alkylation | Biocatalyst-controlled selectivity at C4, C6, and C7 positions of indoles. nih.gov | N-methyl indole, 5-Bromoindole (B119039), 6-Bromoindole |
| Rhodium Catalysts | Asymmetric Allylic Alkylation | High enantioselectivity through chirality transfer. acs.org | Vinyl aziridines, Phenols |
| Palladium Catalysts | Suzuki-Miyaura Coupling | Functionalization at the C4 and C7 positions. mdpi.com | 4-bromoindole (B15604), 4-iodoanisole |
| Copper Catalysts | Ring-Opening/Cyclization | Synthesis of tetrahydropyridines and other heterocycles. researchgate.net | Activated azetidines, Alkynes |
| L-Proline | Condensation/Cyclization | Green, metal-free synthesis of chromene derivatives in water. rsc.org | 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, Malononitrile |
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. The integration of experimental studies with computational chemistry provides powerful insights into the intricate details of reaction pathways. nextmol.com
Computational Modeling : Density Functional Theory (DFT) and other computational methods are used to model reaction intermediates and transition states. researchgate.net This helps in elucidating reaction mechanisms, as seen in the study of the direct bromination of substituted indoles, where the rate-determining step was identified. researchgate.net Computational studies have also been used to explain the stability and formation of products at different temperatures in reactions involving 4-bromoindole derivatives. researchgate.net
In-situ Spectroscopy : Advanced spectroscopic techniques allow for the real-time monitoring of reactions, providing direct evidence for proposed intermediates and pathways. This is particularly valuable for understanding complex catalytic cycles. physchem.cz
Mechanistic Probes : The synthesis and use of specifically designed molecules can help to confirm or rule out proposed mechanistic pathways. For instance, studying the reaction of 3-bromooxindole with different nucleophiles helps to elucidate the plausibility of various cycloaddition mechanisms. beilstein-journals.org
These integrated approaches are expected to accelerate the discovery of novel reactivity for the this compound scaffold.
Development of Multi-Targeting Agents Based on the this compound Scaffold
The structural versatility of the this compound core makes it an attractive scaffold for designing ligands that can interact with multiple biological targets simultaneously. This multi-target approach is a promising strategy for treating complex diseases like cancer.
Kinase Inhibitors : The oxindole core is a well-established pharmacophore for the inhibition of protein kinases. researchgate.net By functionalizing the 4-bromo position, medicinal chemists can modulate the selectivity and potency of these inhibitors. Derivatives of 4-bromoindole have been investigated for their potential in developing kinase inhibitors for cancer therapy. pmarketresearch.com
Fragment-Based Drug Discovery (FBDD) : The this compound moiety can serve as a starting fragment that binds to a specific pocket of a protein target. The bromine atom provides a convenient handle for synthetic elaboration, allowing the fragment to be "grown" into a more potent and selective lead compound.
Hybrid Molecules : The this compound scaffold can be combined with other pharmacophores to create hybrid molecules with dual activity. This strategy aims to address multiple disease pathways with a single chemical entity, potentially leading to synergistic therapeutic effects and reduced drug resistance.
Application in Materials Science and Functional Molecules
Beyond its traditional use in pharmaceuticals, the this compound scaffold is finding new applications in materials science and the development of functional molecules. Its unique electronic and photophysical properties are being harnessed for a variety of advanced applications.
Organic Electronics : Brominated indole derivatives are being investigated for their use in organic electronic materials. pmarketresearch.com Specifically, they have shown promise as intermediates for synthesizing conductive polymers and organic semiconductors for Organic Light-Emitting Diodes (OLEDs). pmarketresearch.com The bromine atom can be used as a synthetic handle for cross-coupling reactions to build larger conjugated systems.
Bioimaging Probes : The heavy bromine atom in 4-bromoindole can enhance fluorescence quantum yields through the "heavy atom effect." This property is being exploited to develop novel bioimaging probes. A probe based on a 4-bromoindole derivative has been reported for the detection of amyloid-beta plaques, which are associated with Alzheimer's disease. pmarketresearch.com
Functional Dyes : The indole and oxindole cores are components of many chromophores. The introduction of a bromine atom at the C4-position can tune the absorption and emission properties of these dyes, leading to new materials for applications in sensing and photonics. pmarketresearch.comchemscene.com
High-Throughput Screening and Combinatorial Chemistry Approaches
To accelerate the discovery of new bioactive compounds and functional materials, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. nih.govfortunepublish.com These strategies enable the rapid synthesis and evaluation of large libraries of this compound derivatives.
Library Synthesis : Combinatorial chemistry allows for the systematic "mixing and matching" of various building blocks with the this compound core to generate large libraries of structurally diverse compounds. wikipedia.orgpressbooks.pub Solid-phase synthesis is often employed to simplify the purification of these libraries. wikipedia.orgresearchgate.net
High-Throughput Screening (HTS) : HTS involves the automated testing of large numbers of compounds against a biological target or for a specific physical property. labkey.com This has been used to identify novel enzyme inhibitors from large compound libraries. nih.gov When combined with combinatorial synthesis, HTS can dramatically accelerate the identification of "hits" from a this compound-based library. nih.govfrontiersin.org
In Silico Screening : Computational docking and virtual screening are used to evaluate large virtual libraries of compounds before their actual synthesis, helping to prioritize candidates with the highest likelihood of being active. nih.govnih.gov This approach enriches the hit rate of subsequent experimental screens and reduces costs. nih.gov
The synergy between combinatorial synthesis, HTS, and computational design will continue to drive the exploration of the chemical space around the this compound scaffold, unlocking its full potential in medicine and materials science. nih.govfortunepublish.com
Q & A
Basic: What established synthetic routes are available for 4-Bromooxindole, and how can their efficiency be compared?
Methodological Answer:
The synthesis of this compound typically involves bromination of oxindole derivatives. Common methods include:
- Electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeBr₃) .
- Directed ortho-bromination via palladium-catalyzed C–H activation, which offers regioselectivity .
To compare efficiency, evaluate reaction yields, regiochemical outcomes, and scalability. Use databases like SciFinder or Reaxys to cross-reference reported procedures and validate purity via NMR (¹H/¹³C) and HPLC .
Basic: How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer:
Key characterization steps include:
- Spectroscopic Analysis :
- Chromatographic Methods : Use HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
- Melting Point Comparison : Cross-check with literature values to detect impurities .
Advanced: How can contradictions in reported bioactivity data for this compound derivatives be systematically resolved?
Methodological Answer:
Contradictions may arise from variations in assay conditions, solvent systems, or cell lines. To address this:
Meta-Analysis : Aggregate data from multiple studies, noting experimental parameters (e.g., IC₅₀ values, controls) .
Reproducibility Testing : Replicate key studies under standardized conditions, documenting deviations (e.g., buffer pH, temperature) .
Mechanistic Profiling : Use computational tools (e.g., molecular docking) to validate target binding affinity discrepancies .
Statistical Evaluation : Apply ANOVA or t-tests to assess significance of conflicting results, considering error margins .
Advanced: What experimental design principles are critical for studying substituent effects on this compound’s reactivity?
Methodological Answer:
Variable Isolation : Systematically vary substituents (e.g., electron-donating/-withdrawing groups) while keeping other parameters constant .
Kinetic Studies : Monitor reaction rates (e.g., via UV-Vis spectroscopy) under controlled conditions (temperature, solvent polarity) .
Computational Modeling : Use DFT calculations to predict electronic effects and correlate with experimental outcomes (e.g., Hammett plots) .
Control Experiments : Include unsubstituted oxindole analogs to establish baseline reactivity .
Basic: What strategies optimize literature reviews for identifying gaps in this compound research?
Methodological Answer:
- Keyword Search : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in SciFinder, PubMed, and Web of Science .
- Citation Chaining : Track seminal papers’ references and citing articles to map trends .
- Gap Analysis : Tabulate known properties (e.g., solubility, stability) and highlight understudied areas (e.g., metabolic pathways) using tools like VOSviewer .
Advanced: How can researchers ensure reproducibility in this compound synthesis and bioassay protocols?
Methodological Answer:
Detailed Documentation : Record exact reagent grades, equipment calibration data, and environmental conditions (humidity, light exposure) .
Open Data Practices : Share raw spectra, chromatograms, and assay datasets via repositories like Zenodo, adhering to FAIR principles .
Collaborative Validation : Partner with independent labs to cross-verify results, addressing batch-to-batch variability .
Standard Operating Procedures (SOPs) : Publish step-by-step protocols with troubleshooting notes (e.g., handling hygroscopic intermediates) .
Advanced: What methodologies address ethical and technical challenges in sharing this compound-related research data containing proprietary information?
Methodological Answer:
- De-Identification : Remove proprietary synthesis details while disclosing essential data (e.g., bioactivity, toxicity) .
- Controlled Access : Use repositories with embargo options or tiered access permissions (e.g., EMBL-EBI) .
- Ethical Compliance : Align with GDPR or institutional review boards (IRBs) when handling data tied to patented derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
